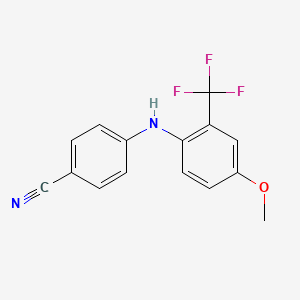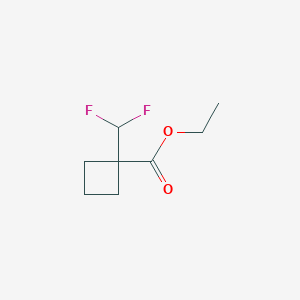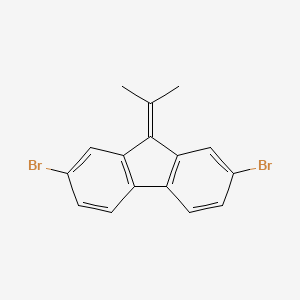
Tributyl(3-methoxy-1-propyn-1-yl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(3-methoxy-1-propyn-1-yl)stannane is an organotin compound with the molecular formula C16H32OSn. It is a colorless to pale yellow liquid that is soluble in various organic solvents. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl(3-methoxy-1-propyn-1-yl)stannane can be synthesized through the reaction of 3-methoxy-1-propyne with tributyltin chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-Methoxy-1-propyne+Tributyltin chlorideNaHthis compound+NaCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl(3-methoxy-1-propyn-1-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The stannane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Applications De Recherche Scientifique
Tributyl(3-methoxy-1-propyn-1-yl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of various organotin compounds that serve as catalysts and stabilizers in industrial processes.
Mécanisme D'action
The mechanism by which tributyl(3-methoxy-1-propyn-1-yl)stannane exerts its effects involves the interaction of the stannane group with various molecular targets. The compound can participate in nucleophilic substitution reactions, where the stannane group acts as a nucleophile. This interaction can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, facilitating the synthesis of complex organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tributyl(1-propyn-1-yl)stannane
- Tributyl(3-methoxy-1-propen-1-yl)stannane
- Tributyl(1-buten-1-yl)stannane
Uniqueness
Tributyl(3-methoxy-1-propyn-1-yl)stannane is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. This functional group can provide additional sites for chemical modification, making the compound versatile in organic synthesis.
Propriétés
Formule moléculaire |
C16H32OSn |
|---|---|
Poids moléculaire |
359.1 g/mol |
Nom IUPAC |
tributyl(3-methoxyprop-1-ynyl)stannane |
InChI |
InChI=1S/C4H5O.3C4H9.Sn/c1-3-4-5-2;3*1-3-4-2;/h4H2,2H3;3*1,3-4H2,2H3; |
Clé InChI |
WBAXTBXMXHWFNT-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C#CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl2-methyl-6-morpholino-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B8433067.png)
![2-[4-Nitrophenyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B8433074.png)

![4-Aminomethyl-1-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B8433086.png)

![2-[(5-Fluoro-1H-indol-7-ylmethyl)-amino]-ethanol](/img/structure/B8433105.png)


![5-[2-(1-Piperazinyl)acetyl]oxindol](/img/structure/B8433128.png)

